acetate](/img/structure/B14870902.png)
Ethyl [(3-methylquinoxalin-2-yl)sulfanyl](phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla typically involves the reaction of 3-methylquinoxaline-2-thiol with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis . By inhibiting this receptor, the compound can potentially suppress tumor growth and proliferation . The compound also induces apoptosis in cancer cells by upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylquinoxaline-2-thiol: A precursor in the synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla.
Ethyl 2-(3-methylquinoxalin-2-yl)acetate: Another quinoxaline derivative with similar structural features.
Quinoxaline N-propionic and O-propionic hydrazide derivatives: Compounds with similar biological activities and applications.
Uniqueness
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla stands out due to its specific interaction with VEGFR-2 and its potential as an antiproliferative agent . Its unique structure allows it to form specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C19H18N2O2S |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetate |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)17(14-9-5-4-6-10-14)24-18-13(2)20-15-11-7-8-12-16(15)21-18/h4-12,17H,3H2,1-2H3 |
InChI-Schlüssel |
JIOKNTVJTFMVIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.